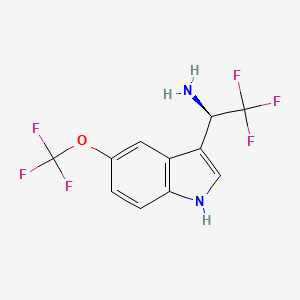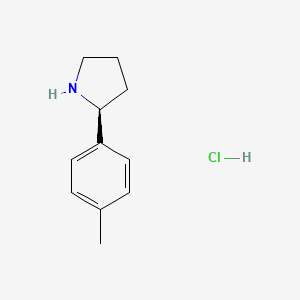
1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H9Br2FO2 and a molecular weight of 339.98 . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1-(3-bromo-2-hydroxyphenyl)propan-2-one using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous bromine reagents .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted phenylpropanones.
Oxidation: Formation of phenylpropanone ketones or acids.
Reduction: Formation of phenylpropanol derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets through its reactive bromine and fluoromethoxy groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity . The pathways involved may include the formation of covalent adducts with amino acid residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-phenylpropane: Similar structure but lacks the fluoromethoxy group.
2-Bromo-1-phenyl-1-butanone: Similar brominated ketone structure but with a different alkyl chain length.
Uniqueness
1-Bromo-1-(3-bromo-2-(fluoromethoxy)phenyl)propan-2-one is unique due to the presence of both bromine and fluoromethoxy groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Propiedades
Fórmula molecular |
C10H9Br2FO2 |
|---|---|
Peso molecular |
339.98 g/mol |
Nombre IUPAC |
1-bromo-1-[3-bromo-2-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Br2FO2/c1-6(14)9(12)7-3-2-4-8(11)10(7)15-5-13/h2-4,9H,5H2,1H3 |
Clave InChI |
JXUBCDPVHFWKEY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC=C1)Br)OCF)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


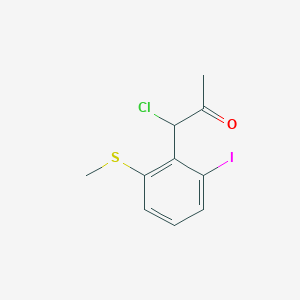
![1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone](/img/structure/B14042736.png)
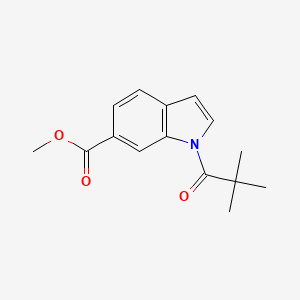


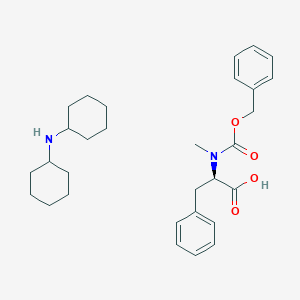


![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B14042774.png)
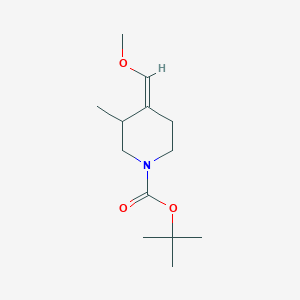
![Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate](/img/structure/B14042785.png)
